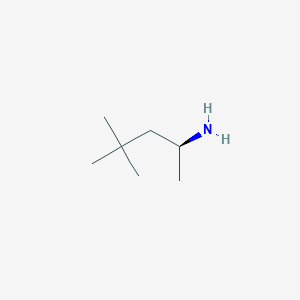

(S)-4,4-Dimethylpentan-2-amine

Description

Significance of Chiral Amines in Contemporary Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom that are non-superimposable on their mirror images. Their significance in modern organic synthesis is immense, primarily due to their widespread presence in biologically active molecules. rsc.orgnih.gov Approximately 40-45% of small-molecule pharmaceuticals feature chiral amine fragments, making them indispensable in medicinal chemistry and drug development. nih.gov These compounds serve multiple roles; they can be incorporated directly as foundational "building blocks" for new molecules, act as "chiral auxiliaries" to guide the stereochemical outcome of a reaction, or be used as resolving agents to separate mixtures of enantiomers. sigmaaldrich.comsioc-journal.cn

The utility of chiral amines extends to the agrochemical industry, where they form the structural core of many pesticides and herbicides. researchgate.net The development of efficient methods to synthesize chiral amines, such as asymmetric reductive amination and transition metal-catalyzed reactions, has been a major focus of chemical research. nih.govresearchgate.net This pursuit is driven by the need for optically pure, high-value chemicals for a range of industrial applications. researchgate.net

Stereochemical Purity and Enantioselectivity in Advanced Chemical Research

Stereochemical purity, or the presence of a single stereoisomer, is a critical parameter in modern chemical and pharmaceutical research. numberanalytics.comnumberanalytics.com Enantiomers, which are mirror-image isomers, can have vastly different biological activities. nih.govwikipedia.org In a therapeutic context, one enantiomer (the eutomer) may provide the desired effect, while the other (the distomer) could be inactive or, in some cases, cause undesirable or toxic effects. nih.gov

This reality has led to stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), which emphasize the need to characterize and control the stereochemistry of new drug candidates early in the development process. nih.govenamine.net Consequently, enantioselective synthesis —the production of a specific enantiomer of a chiral compound—is a cornerstone of contemporary organic chemistry. wikipedia.org Achieving high enantioselectivity ensures that the final product is not only effective but also free from the potential complications associated with the unwanted enantiomer. numberanalytics.comresearchgate.net This focus has spurred the development of advanced techniques in chiral catalysis and analysis to ensure the stereochemical integrity of synthesized molecules. numberanalytics.comnumberanalytics.com

Overview of Branched Chiral Amines as Versatile Building Blocks

Branched chiral amines are a specific subclass of chiral amines that feature a non-linear carbon skeleton. These structures are important scaffolds found in numerous natural products and pharmaceuticals. rsc.orgrsc.org The branching can introduce steric hindrance and conformational rigidity, which can be advantageous in designing molecules that bind selectively to biological targets. dicp.ac.cn Amines with stereocenters at the α- or γ-position relative to the nitrogen atom are particularly common motifs in bioactive compounds. nih.govresearchgate.net

The synthesis of α-branched chiral amines is of high interest for creating drug candidates. nih.govdigitellinc.com (S)-4,4-Dimethylpentan-2-amine is a prime example of such a building block. Its structure, featuring a stereocenter at the C2 position and a bulky tert-butyl group at the C4 position, makes it a valuable intermediate. This specific scaffold has been utilized in the synthesis of complex pharmaceutical agents, demonstrating its utility as a specialized component for constructing intricate molecular architectures. researchgate.net For instance, it serves as a key intermediate in the synthesis of the Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor BMS-986176/LX-9211, a compound investigated for the treatment of neuropathic pain. researchgate.netacs.org

Physicochemical Properties

The properties of this compound and its common salt form are summarized below. The hydrochloride salt form enhances water solubility and stability, which is often preferred for practical applications in synthesis.

| Property | This compound | This compound hydrochloride |

| CAS Number | 17889219 (racemic) | 2757691-06-6 bldpharm.com |

| Molecular Formula | C₇H₁₇N nih.gov | C₇H₁₈ClN bldpharm.com |

| Molecular Weight | 115.22 g/mol | 151.68 g/mol bldpharm.com |

| Form | Liquid (predicted) | Solid |

| Storage | - | Inert atmosphere, room temperature bldpharm.com |

Synthetic Approach

The enantiomerically pure form of this compound can be obtained through a multi-step synthesis that employs chiral resolution. A patented method details a pathway to its hydrochloride salt. google.com

| Step | Description | Reactants/Reagents |

| 1 | Asymmetric Addition | Pivalaldehyde is reacted with (R)-tert-butyl sulfenamide (B3320178) to form an imine, which then undergoes an addition reaction with a methyl Grignard reagent. google.com |

| 2 | Deprotection & Protection | The sulfinyl protecting group is removed with acid. The resulting amine mixture is then protected with a Cbz group and hydrogenated to yield the free amines. google.com |

| 3 | Chiral Resolution | The racemic amine mixture is treated with L-tartaric acid in ethanol. The (S)-amine selectively crystallizes as the L-tartrate salt. google.com |

| 4 | Isolation & Salt Formation | The tartrate salt is dissociated to give the free (S)-amine. This is then protected with a Boc group, which is subsequently removed with acid to yield the final, pure this compound hydrochloride. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H17N |

|---|---|

Molecular Weight |

115.22 g/mol |

IUPAC Name |

(2S)-4,4-dimethylpentan-2-amine |

InChI |

InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3/t6-/m0/s1 |

InChI Key |

XAVBRZMHQJCGDI-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](CC(C)(C)C)N |

Canonical SMILES |

CC(CC(C)(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 4,4 Dimethylpentan 2 Amine and Its Enantiomers

Enantioselective Catalytic Synthesis

Catalytic methods offer an atom-economical and elegant route to chiral amines, avoiding the need for stoichiometric chiral auxiliaries. These strategies rely on the transfer of chirality from a small amount of a catalyst to a large amount of a prochiral substrate.

One of the most reliable methods for preparing chiral amines involves the asymmetric reduction of a ketone precursor, 4,4-dimethylpentan-2-one. This can be achieved through the reduction of the ketone to a chiral alcohol, followed by conversion to the amine, or more directly through the reduction of an in-situ formed imine.

Transition metal catalysts are highly effective for this transformation. For instance, ruthenium and rhodium complexes with chiral phosphine ligands have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic and aliphatic ketones, achieving high yields and enantiomeric excesses (ee) up to 97%. nih.govresearchgate.net Another prominent strategy employs chiral oxazaborolidine catalysts, often generated in situ, in conjunction with a stoichiometric reducing agent like borane. wikipedia.orggoogle.comorganic-chemistry.org This method is particularly effective for the enantioselective reduction of various prochiral ketones. organic-chemistry.org

Table 1: Asymmetric Reduction of Ketone Precursors

| Catalyst System | Reductant | Substrate Type | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Ru(II)/Rh(I) Complexes | Isopropanol | Aromatic Ketones | up to 97% | nih.govresearchgate.net |

| Oxazaborolidine/Borane | Borane-dimethyl sulfide | Prochiral Ketones | up to 98% | organic-chemistry.org |

This table presents generalized data for the catalyst classes; specific results for 4,4-dimethylpentan-2-one may vary.

Direct asymmetric reductive amination (ARA) is a highly efficient one-pot procedure that converts a ketone directly into a chiral amine. This method avoids the isolation of intermediate imines, which can be unstable, particularly for alkyl-alkyl ketones. google.comprinceton.edu

The cooperative catalysis of an Ir(III)-diamine complex and a chiral phosphoric acid has been successfully applied to a wide range of ketones. semanticscholar.org For the synthesis of β-arylamines from arylacetones, iridium complexes with monodentate phosphoramidite ligands have demonstrated superb reactivity and enantioselectivity, reaching up to 99% ee. nih.gov More recently, chiral SPINOL-derived borophosphates have been utilized as catalysts with pinacolborane as the reductant, yielding a variety of chiral amines in excellent yields and enantioselectivities (up to 98% ee) under mild conditions. acs.orgnih.gov

Table 2: Catalysts for Asymmetric Reductive Amination

| Catalyst System | Reductant | Substrate Scope | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir(III)-diamine / Chiral Phosphoric Acid | H₂ | Wide range of ketones | Not Specified | semanticscholar.org |

| Ir-complex / Phosphoramidite ligand | H₂ | Arylacetones | up to 99% | nih.gov |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. beilstein-journals.org Chiral primary amines, often derived from natural sources like Cinchona alkaloids or amino acids, are particularly effective catalysts. rsc.orgcapes.gov.bralfachemic.com They operate by forming a chiral enamine or iminium ion intermediate with the carbonyl substrate, which then directs the stereochemical outcome of the subsequent reaction. alfachemic.com

Cinchona-based primary amine catalysts have been extensively used in the asymmetric functionalization of carbonyl compounds. semanticscholar.org These catalysts have been successfully applied to a variety of reactions, including Michael additions and Mannich reactions, to produce chiral nitrogen-containing compounds with high yields and enantioselectivities. beilstein-journals.orgalfachemic.com For example, a cinchona-based primary-tertiary diamine catalyst has been used for intramolecular aza-Michael additions to yield 2-substituted piperidines with up to 99% ee. beilstein-journals.org The development of novel chiral diamine-derived primary amines continues to expand the scope of these transformations. acs.org

Beyond reductive amination, other transition metal-catalyzed reactions are pivotal for synthesizing chiral amines. acs.org Rhodium-catalyzed asymmetric hydrogenation, for example, is a powerful tool in the pharmaceutical industry for creating chiral molecules. rsc.org This method has been applied to the synthesis of β-branched amides and seven-membered cyclic amines with excellent enantioselectivities. thieme-connect.comnih.govillinois.edu

Asymmetric hydroamination, which involves the addition of an N-H bond across a double bond, is another direct route to chiral amines. researchgate.net Nickel-catalyzed hydroamination of unactivated alkenes has been developed to provide a wide range of chiral amines with high regio- and enantioselectivity (up to 99% ee). acs.org Similarly, copper-catalyzed systems, sometimes induced by visible light, have been employed for asymmetric C-N cross-couplings to generate fully substituted stereocenters. nih.gov These methods showcase the versatility of transition metals in forging chiral C-N bonds. rsc.org

Biocatalysis offers a green and highly selective alternative for chiral amine synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. Omega-transaminases (ω-TAs) are particularly valuable as they catalyze the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to a prochiral ketone acceptor. mdpi.comresearchgate.net This approach allows for the direct asymmetric synthesis of a chiral amine from its corresponding ketone with theoretical yields of up to 100%. almacgroup.com

The application of ω-TAs has been successfully demonstrated in the large-scale manufacture of pharmaceuticals like sitagliptin. nih.gov Through protein engineering and directed evolution, enzymes with marginal or no initial activity towards a specific bulky ketone can be optimized for industrial-scale production. almacgroup.comnih.gov Besides ω-TAs, other enzymes like native amine dehydrogenases (AmDHs) have also been shown to be effective for the synthesis of short-chain chiral alkyl amines from ketones. frontiersin.org

Table 3: Biocatalytic Synthesis of Chiral Amines

| Enzyme Class | Reaction Type | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric Amination | Prochiral Ketones | High selectivity, green process | mdpi.comnih.gov |

This table illustrates the general application of these enzyme classes.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of an amine is produced, chiral resolution is required to separate the enantiomers. This is a common strategy when direct asymmetric synthesis is not feasible or economical.

The most traditional method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid. libretexts.orgchemistrysteps.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org

Chromatographic methods offer a powerful alternative for both analytical and preparative-scale separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are widely used. chromatographyonline.com Derivatized polysaccharide and cyclofructan-based CSPs have proven effective for separating a broad range of racemic primary amines in non-aqueous mobile phases. nih.gov SFC, in particular, is often favored for its speed and reduced solvent consumption, making it a "green" alternative to HPLC for chiral separations. chromatographyonline.com

Diastereomeric Salt Crystallization Methods

Diastereomeric salt crystallization is a classical and widely used method for the resolution of racemic mixtures. This technique relies on the differential solubility of diastereomeric salts formed between a racemic compound and a chiral resolving agent.

A patented method describes the resolution of a mixture of (S)-4,4-dimethyl-2-pentylamine and (R)-4,4-dimethyl-2-pentylamine using L-tartaric acid. In this process, the racemic amine mixture is dissolved in ethanol, and L-tartaric acid is added, leading to the precipitation of (S)-4,4-dimethyl-2-pentylamine L-tartrate. google.com This diastereomeric salt can then be isolated by filtration. The (S)-amine can be liberated from the salt, for example, by treatment with a base. This method has been shown to be effective for obtaining the single-configuration amino compound. google.com

The choice of solvent and the stoichiometry of the resolving agent are critical parameters that can significantly influence the efficiency of the resolution. While the patent specifies ethanol, further optimization of the solvent system could potentially improve the yield and enantiomeric purity of the desired (S)-enantiomer.

Table 1: Diastereomeric Salt Crystallization of 4,4-Dimethylpentan-2-amine

| Resolving Agent | Solvent | Isolated Diastereomer | Reference |

| L-Tartaric Acid | Ethanol | (S)-4,4-dimethyl-2-pentylamine L-tartrate | google.com |

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

While specific examples of the dynamic kinetic resolution of 4,4-dimethylpentan-2-amine are not prevalent in the reviewed literature, the general principles of DKR are well-established for primary amines. organic-chemistry.org A common approach involves the use of a palladium nanocatalyst for racemization in conjunction with a lipase for the enantioselective acylation. organic-chemistry.org For instance, a palladium/aluminum hydroxide (Pd/AlO(OH)) nanocatalyst has been shown to be effective for the racemization of various primary amines. organic-chemistry.org

In a hypothetical DKR of racemic 4,4-dimethylpentan-2-amine, a suitable lipase, such as Novozym-435 (Candida antarctica lipase B), could be employed to selectively acylate the (S)-enantiomer. Simultaneously, a racemization catalyst, like a palladium complex, would continuously interconvert the remaining (R)-enantiomer to the (S)-enantiomer, allowing for its complete conversion to the acylated product. The choice of acyl donor and reaction conditions, such as temperature and solvent, would be crucial for the success of the process. organic-chemistry.org

Table 2: Potential Components for Dynamic Kinetic Resolution of 4,4-Dimethylpentan-2-amine

| Racemization Catalyst | Resolution Catalyst (Enzyme) | Potential Acyl Donor | Key Principle |

| Palladium Nanocatalyst (e.g., Pd/AlO(OH)) | Lipase (e.g., Novozym-435) | Ethyl acetate, Ethyl methoxyacetate | In situ racemization of the unreacted enantiomer |

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) utilizes the high enantioselectivity of enzymes to resolve racemic mixtures. Lipases are commonly employed for the kinetic resolution of amines through enantioselective acylation.

Although a specific protocol for the enzymatic kinetic resolution of 4,4-dimethylpentan-2-amine is not detailed in the available literature, the methodology has been successfully applied to a wide range of amines. In a typical EKR of a racemic amine, a lipase such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is used to catalyze the acylation of one enantiomer preferentially. nih.gov The reaction results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

The efficiency of the resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is desirable for obtaining products with high enantiomeric excess (ee). The choice of the acyl donor, solvent, and temperature are critical parameters that need to be optimized for a successful resolution. For other amines, various lipases from different sources such as Pseudomonas fluorescens and Pseudomonas cepacia have also been shown to be effective. nih.gov

Table 3: Enzymes Commonly Used in Kinetic Resolution of Amines

| Enzyme | Source | Common Application |

| Novozym 435 (CAL-B) | Candida antarctica | Acylation of primary and secondary amines |

| Lipase from Pseudomonas fluorescens | Pseudomonas fluorescens | Hydrolysis and acylation of various substrates |

| Lipase from Pseudomonas cepacia | Pseudomonas cepacia | Enantioselective transformations |

Novel Synthetic Routes and Mechanistic Investigations in Amine Formation

Recent advancements in asymmetric synthesis have provided novel and efficient routes to chiral amines, moving beyond classical resolution methods. These approaches often involve the use of chiral catalysts or auxiliaries to directly generate the desired enantiomer with high stereoselectivity.

One innovative approach involves the use of a chiral sulfinamide auxiliary, such as (R)-tert-butylsulfinamide. A patented synthesis of (S)-4,4-dimethyl-2-pentylamine hydrochloride utilizes this methodology. google.com The synthesis begins with the condensation of 3,3-dimethylbutyraldehyde (pivalaldehyde) with (R)-tert-butylsulfinamide to form an N-sulfinyl imine. Subsequent addition of a methyl Grignard reagent to this imine proceeds with high diastereoselectivity to furnish the corresponding N-sulfinyl amine. The chiral auxiliary then can be cleaved under acidic conditions to yield the desired (S)-amine. google.com

Another powerful and modern strategy for the synthesis of chiral amines is the asymmetric reductive amination of ketones. researchgate.net This method involves the in-situ formation of an imine from a ketone and an amine source, followed by asymmetric reduction using a chiral catalyst. While a specific application to 4,4-dimethyl-2-pentanone for the synthesis of (S)-4,4-dimethyl-2-pentylamine is not explicitly documented, this approach offers a direct and atom-economical route. Chiral catalysts based on ruthenium, iridium, or rhodium with chiral phosphine ligands are commonly employed for this transformation.

Furthermore, biocatalytic methods using transaminases have emerged as a green and highly selective alternative for the synthesis of chiral amines. diva-portal.orgnih.gov Transaminases can catalyze the asymmetric amination of a prochiral ketone using an amino donor, such as isopropylamine or alanine. For the synthesis of (S)-4,4-dimethyl-2-pentylamine, a suitable (S)-selective transaminase could be employed to convert 4,4-dimethyl-2-pentanone directly into the desired enantiomerically pure amine with high conversion and enantioselectivity. diva-portal.org

Chemical Transformations and Derivatization of S 4,4 Dimethylpentan 2 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of (S)-4,4-dimethylpentan-2-amine makes it a competent nucleophile, readily participating in a range of reactions typical of primary amines.

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetic anhydride (B1165640) would yield N-((S)-4,4-dimethylpentan-2-yl)acetamide, while reaction with benzoyl chloride would produce N-((S)-4,4-dimethylpentan-2-yl)benzamide. researchgate.netresearchgate.net The formation of amides is a common strategy to protect the amine functionality or to introduce specific functionalities into a molecule.

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-((S)-4,4-dimethylpentan-2-yl)acetamide | Typically with a base like pyridine (B92270) or triethylamine |

| Benzoyl Chloride | N-((S)-4,4-dimethylpentan-2-yl)benzamide | Schotten-Baumann conditions (e.g., aqueous NaOH) or with a non-nucleophilic base |

Alkylation and Arylation Reactions

N-alkylation of this compound can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common challenge with primary amines. wikipedia.org To achieve mono-alkylation, careful control of stoichiometry and reaction conditions is necessary. rsc.org

For the introduction of an aryl group onto the nitrogen atom, modern cross-coupling methodologies such as the Buchwald-Hartwig amination are employed. This palladium-catalyzed reaction allows for the formation of a C-N bond between the amine and an aryl halide or triflate. rsc.orgrsc.org This method is generally compatible with a wide range of functional groups and provides a direct route to N-aryl derivatives of this compound.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Secondary Amine |

| N-Arylation | Aryl Halide (e.g., PhBr) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl Amine |

Formation of Imine Intermediates and Subsequent Chemistry

This compound readily condenses with aldehydes and ketones to form chiral imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comchemistrysteps.com This reversible reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

A notable example of the utility of this reaction is found in a patented synthesis of this compound hydrochloride itself. In this process, pivalaldehyde (3,3-dimethylbutanal) is reacted with (R)-tert-butylsulfinamide to generate a chiral sulfinylimine. Subsequent nucleophilic addition of a methyl Grignard reagent to this imine intermediate proceeds with high diastereoselectivity to furnish the protected amine, which is then deprotected to yield the target compound. google.com

The resulting chiral imines are valuable intermediates in their own right. For instance, they can undergo diastereoselective reduction to afford secondary amines with the creation of a new stereocenter. researchgate.netdntb.gov.ua The stereochemical outcome of such reductions is often influenced by the steric bulk of the substituents on the imine and the nature of the reducing agent.

Nucleophilic Substitution Reactions

As a primary amine, this compound can act as a nucleophile in substitution reactions. For example, it can react with alkyl halides, although as mentioned in section 3.1.2, this can lead to multiple alkylations. wikipedia.org It can also participate in ring-opening reactions of epoxides, leading to the formation of β-amino alcohols. The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide.

Stereospecific Transformations and Retention of Chirality

A key feature of reactions involving this compound is the potential for stereocontrol. When the reaction does not directly involve the chiral center, the (S)-configuration is typically retained. For example, in acylation and amidation reactions, the stereochemistry at the C2 position remains unchanged.

Furthermore, this compound can be employed as a chiral auxiliary or a chiral building block in asymmetric synthesis. sigmaaldrich.comyale.edunih.gov When used as a chiral auxiliary, it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. The steric hindrance provided by the neopentyl group can play a significant role in directing the approach of reagents, leading to high levels of diastereoselectivity.

Regioselective and Chemoselective Modifications in Complex Synthetic Sequences

In the context of complex molecule synthesis, the primary amine of this compound can be selectively modified in the presence of other functional groups. For instance, its high nucleophilicity allows for selective acylation or alkylation in the presence of less nucleophilic groups like alcohols or amides, provided the reaction conditions are carefully controlled. researchgate.net

The chemoselectivity of its reactions is crucial for its application as a building block in multistep syntheses. For example, in a molecule containing both an alcohol and the this compound moiety, it is often possible to selectively acylate the amine over the alcohol under basic conditions due to the higher nucleophilicity of the nitrogen atom.

Applications of S 4,4 Dimethylpentan 2 Amine As a Chiral Synthon in Advanced Synthesis

Chiral Building Block in the Synthesis of Complex Organic Architectures

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, providing a reliable method for introducing one or more stereocenters into the final product. nih.govwikipedia.org The use of such synthons is a cornerstone of modern pharmaceutical and natural product synthesis, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. nih.gov

A prominent application of (S)-4,4-Dimethylpentan-2-amine is its role as a crucial precursor in the synthesis of potent and selective kinase inhibitors. Specifically, it forms the chiral core of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine , a compound identified as a highly effective inhibitor of Adaptor-Associated Kinase 1 (AAK1). nih.gov AAK1 has been identified as a promising therapeutic target for the treatment of neuropathic pain. sigmaaldrich.com

The synthesis of this inhibitor, also known as BMS-986176/LX-9211, incorporates the this compound scaffold, which is essential for its biological activity and selectivity. nih.gov This molecule has demonstrated excellent efficacy in rodent models of neuropathic pain and possesses favorable pharmacological properties, including high central nervous system (CNS) penetration, highlighting the importance of the chiral amine fragment in achieving the desired therapeutic profile. nih.govsigmaaldrich.com Research has led to the identification of several AAK1 inhibitors, with compounds like BMS-986176/LX-9211 entering clinical trials for pain management. nih.gov The development of such compounds underscores the value of this compound as a foundational element for constructing complex, biologically active molecules.

| Compound Name | Target Kinase | Therapeutic Target | Significance |

|---|---|---|---|

| (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211) | Adaptor-Associated Kinase 1 (AAK1) | Neuropathic Pain | Highly selective, CNS penetrant, and orally active inhibitor that has advanced to clinical trials. nih.govnih.gov |

The total synthesis of natural products often relies on the strategic use of chiral building blocks to construct complex stereochemical architectures. While this compound possesses the characteristics of a useful chiral synthon, a review of the available scientific literature did not yield specific examples of its direct incorporation into the multistep total synthesis of a named natural product or its analogues.

Role in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in organic synthesis that utilizes chiral catalysts to generate enantiomerically enriched products from prochiral substrates. Chiral amines and their derivatives are frequently employed in this context, serving as ligands for metal catalysts, as organocatalysts themselves, or as chiral auxiliaries.

Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. The steric and electronic properties of the ligand are critical for achieving high levels of enantioselectivity. Although the structure of this compound makes it a potential candidate for development into a chiral ligand, a search of the scientific literature did not provide specific instances of its use in the design or application of chiral ligands for transition metal-catalyzed reactions.

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral amines are a prominent class of organocatalysts, often activating substrates through the formation of transient iminium or enamine intermediates. Despite the potential for this compound to function in this capacity, a review of the literature did not reveal specific studies investigating its application as an organocatalyst in stereoselective transformations.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereoselectivity of a reaction. nih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy is widely used to synthesize enantiomerically pure compounds. While various chiral amines have been successfully employed as chiral auxiliaries, a literature review did not find specific examples detailing the application of this compound for this purpose in diastereoselective synthesis.

Computational and Theoretical Investigations of S 4,4 Dimethylpentan 2 Amine

Quantum Chemical Studies on Conformational Preferences and Energetics

Quantum chemical calculations are fundamental in determining the three-dimensional structures and relative stabilities of different conformers of a molecule. For a chiral amine like (S)-4,4-Dimethylpentan-2-amine, with its rotatable bonds, multiple low-energy conformations are possible. Identifying the most stable conformers is crucial as they often dictate the molecule's reactivity and interactions.

Theoretical conformational analysis is typically performed using methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster theory, often in conjunction with a suitable basis set (e.g., 6-311G**). These methods can accurately predict the potential energy surface of the molecule, revealing the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.

Detailed Research Findings: Studies on other chiral molecules have demonstrated that chiroptical spectroscopy, supported by quantum chemical calculations, can provide valuable data for understanding conformational behavior. By comparing experimentally obtained spectra with those predicted by DFT calculations for different conformers, researchers can elucidate the predominant conformations in solution. This approach also allows for the rationalization of how structural features, such as the conjugation of a double bond with a carbonyl group, can enhance chiroptical signals.

For this compound, a systematic conformational search would likely reveal several staggered conformations arising from rotation around the C2-C3 and C3-C4 bonds. The relative energies of these conformers would be influenced by steric hindrance from the bulky tert-butyl group and the stereochemistry at the chiral center.

Table 1: Illustrative Conformational Analysis of a Chiral Amine

| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 65.2 |

| B | 180° | 1.25 | 20.5 |

| C | -60° | 2.50 | 14.3 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions involving chiral molecules. mdpi.com By calculating the energies of reactants, transition states, intermediates, and products, DFT can provide a detailed picture of the reaction pathway. This is particularly valuable for understanding the origin of stereoselectivity in asymmetric reactions.

For reactions involving this compound, such as its use as a chiral auxiliary or in the formation of chiral catalysts, DFT calculations can elucidate the key interactions that favor the formation of one stereoisomer over another. These calculations can model the transition states of competing reaction pathways, and the difference in their activation energies can be correlated with the experimentally observed enantiomeric excess. acs.org

Detailed Research Findings: In studies of metal-catalyzed asymmetric reactions, DFT calculations have been employed to understand the role of chiral ligands in inducing enantioselectivity. acs.org For example, in the nickel-catalyzed addition of styrenes to imines, DFT calculations revealed that the stereochemical outcome is determined during the oxidative cyclization step. acs.orgacs.org The calculations showed a significant energy difference between the diastereomeric transition states, which was consistent with the experimentally observed high enantioselectivity. acs.org These studies often visualize the chiral pocket of the catalyst-substrate complex to explain the steric and electronic factors governing the stereochemical control. acs.org

Table 2: Illustrative DFT Energy Profile for a Stereoselective Reaction

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State (pro-R) | +15.2 |

| Transition State (pro-S) | +18.5 |

| Intermediate | -5.7 |

| Product (R) | -12.3 |

| Product (S) | -10.1 |

Note: This table is for illustrative purposes and does not represent actual data for a reaction involving this compound.

Stereochemical Predictions and Stereoselective Reaction Pathway Modeling

Computational modeling plays a crucial role in predicting the stereochemical outcome of reactions and in designing new stereoselective synthetic methods. By constructing and analyzing models of the transition states, chemists can rationalize and predict which diastereomeric pathway will be favored. This is particularly important in the synthesis of chiral amines and their derivatives.

For this compound, modeling could be used to predict its behavior in various stereoselective transformations. For instance, if used as a chiral auxiliary, computational models could predict the facial selectivity of a nucleophilic attack on a prochiral electrophile. These models would take into account the steric bulk of the tert-butyl group and the spatial arrangement of the amine functionality.

Detailed Research Findings: The stereoselective formation of amines through nucleophilic addition to azomethine derivatives is a well-studied area where computational modeling has provided significant insights. nih.gov Models for these reactions often consider the coordination of the reactants to a metal center or the formation of hydrogen-bonded intermediates, which can lock the conformation of the substrate and lead to high stereoselectivity. In the context of organocatalysis, DFT studies have shown that hydrogen bonding between the substrate and a chiral catalyst can be essential for both reactivity and stereocontrol. mdpi.com

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., hydrogen bonding in adducts)

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules and their interactions with other molecules, including solvents. ulisboa.pt For this compound, MD simulations can be used to investigate its solvation structure, its aggregation behavior, and its interactions with other chiral molecules. A key focus of such simulations is often the analysis of intermolecular hydrogen bonds, which play a critical role in molecular recognition and the stability of molecular adducts. nsf.gov

Detailed Research Findings: Studies on chiral amine borane adducts have shown that stereochemistry can significantly influence the strength of dihydrogen bonds (N-Hδ+···δ-H-B). d-nb.infonih.gov This control over non-covalent interactions is crucial for the design of supramolecular structures. nih.gov MD simulations, in conjunction with experimental techniques, can quantify the strength and lifetime of these hydrogen bonds. nsf.gov For instance, in a study on the chiral recognition of compounds by an amino acid-based molecular micelle, MD simulations revealed that the enantiomer with the more favorable free energy of association also formed more favorable intermolecular hydrogen bonds. nsf.gov

MD simulations can also be used to analyze the stability of protein-ligand complexes, where hydrogen bonding is a crucial factor. nsf.gov The number and occupancy of hydrogen bonds between a ligand and a protein's active site can be monitored over the course of a simulation to assess binding stability.

Table 3: Illustrative Hydrogen Bond Analysis from a Molecular Dynamics Simulation

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Occupancy (%) | Average Distance (Å) |

| Amine N-H | Solvent O | 75.3 | 2.85 |

| Amine N-H | Adduct O-H | 45.8 | 2.92 |

| Solvent O-H | Amine N | 62.1 | 2.78 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like (S)-4,4-Dimethylpentan-2-amine, advanced NMR methods are indispensable for determining not only the connectivity of atoms but also their relative spatial orientation and dynamic behavior in solution.

Dynamic NMR for Exchange Processes and Molecular Conformations

Dynamic NMR (DNMR) spectroscopy is utilized to study time-dependent molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.org In chiral amines, two primary dynamic processes are of interest: rotation around the carbon-nitrogen (C-N) single bond and nitrogen inversion. These processes can interconvert different conformations or stereoisomers. acs.org

By monitoring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the exchange rate between conformers is fast, the NMR spectrum shows averaged signals. As the temperature is lowered, the exchange rate slows down, leading to the broadening of signals and eventual decoalescence into separate signals for each distinct conformer. libretexts.org Line shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the dynamic process. nih.gov For this compound, DNMR could be used to study the rotational barrier around the C2-N bond, providing insight into the preferred solution-state conformations.

| Dynamic Process | Solvent | Coalescence Temp. (Tc) [K] | Rate Constant (k) at Tc [s-1] | Activation Energy (ΔG‡) [kcal/mol] |

|---|---|---|---|---|

| C-N Bond Rotation | CD2Cl2 | 220 | 150 | 10.5 |

| Nitrogen Inversion | CHFCl2 | 165 | 350 | 7.8 |

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY)

Two-dimensional (2D) NMR techniques are powerful tools for assigning the relative stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. longdom.org It is fundamental for establishing the spin systems within a molecule, thereby confirming the atomic connectivity. For this compound, COSY would show correlations between the proton at C2 and the protons of the adjacent methyl (C1) and methylene (C3) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. acdlabs.comacdlabs.com This makes it exceptionally useful for determining stereochemical relationships and 3D structure. libretexts.orglibretexts.org In a rigid conformation of this compound, NOESY could reveal correlations between the C2 proton and specific protons of the bulky tert-butyl group, helping to define the molecule's preferred conformation. The presence or absence of specific cross-peaks in a NOESY spectrum can distinguish between different stereoisomers or conformers. libretexts.org

| Proton(s) at | Correlating Proton(s) at | Inferred Spatial Proximity |

|---|---|---|

| C2-H | C1-H3 | Vicinal protons |

| C2-H | C3-H2 | Vicinal protons |

| C2-H | C5-(CH3)3 (one methyl) | Indicates specific rotational conformation |

| C1-H3 | C3-H2 | Indicates specific rotational conformation |

Chiroptical Spectroscopies for Absolute Configuration Determination

While NMR can define relative stereochemistry, chiroptical techniques are the primary spectroscopic methods for determining the absolute configuration of a chiral molecule in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule, arising from electronic transitions. spectroscopyeurope.com Aliphatic amines like this compound lack a suitable chromophore for direct CD analysis in the accessible UV-Vis range. However, its absolute configuration can be determined by converting the amine into a derivative containing a chromophore. For instance, reaction with an aromatic aldehyde can form a Schiff base (imine). nsf.gov The resulting derivative often exhibits a distinct CD spectrum (Cotton effect), the sign of which can be correlated to the absolute configuration of the original amine based on established empirical rules or by comparison with known compounds. nsf.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an extension of CD into the infrared region, measuring the differential absorption of circularly polarized light during vibrational transitions. wikipedia.org A significant advantage of VCD is that all molecules with vibrational modes are VCD-active, meaning no chromophore is required. spectroscopyeurope.com VCD is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov

The process involves measuring the experimental VCD spectrum of the chiral molecule and comparing it to a theoretically predicted spectrum. nih.gov The theoretical spectrum is calculated for one enantiomer (e.g., the S-enantiomer) using quantum mechanical methods, most commonly Density Functional Theory (DFT). wikipedia.orgnih.gov If the experimental spectrum's signs and relative intensities match the calculated spectrum, the absolute configuration is confirmed. If they are mirror images, the molecule has the opposite absolute configuration. spectroscopyeurope.comamericanlaboratory.com

| Vibrational Mode (cm-1) | Experimental VCD Sign | Calculated VCD Sign for (S)-enantiomer | Assignment |

|---|---|---|---|

| 2965 | + | + | Match |

| 1470 | - | - | Match |

| 1368 | + | + | Match |

| 1150 | - | - | Match |

| Conclusion: The consistent match confirms the absolute configuration as (S). |

Enantioselective Chromatographic Techniques for Chiral Purity Assessment

Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus, separation. researchgate.net

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. researchgate.net The amine may be analyzed directly or after derivatization to enhance its interaction with the CSP and improve detection. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. researchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess of the sample can be accurately quantified. nih.gov

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (after derivatization) |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | 2.1 |

Mass Spectrometry in Mechanistic Studies and Derivatization Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules. When coupled with gas chromatography (GC-MS), it provides both retention time information and a mass spectrum, which serves as a molecular fingerprint. For this compound, the mass spectrum is characterized by fragmentation patterns that are indicative of its structure.

The fragmentation of aliphatic amines in mass spectrometry is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For 4,4-Dimethylpentan-2-amine, two primary alpha-cleavage pathways are possible. The most prominent fragmentation is expected to be the loss of the bulky tert-butyl group, leading to a stable iminium ion. Another significant fragmentation pathway involves the loss of a methyl radical from the molecular ion. The molecular ion peak for a compound with a single nitrogen atom will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. libretexts.org

Derivatization, as discussed for GC analysis, also significantly alters the mass spectrum. The trifluoroacetyl derivative of 4,4-Dimethylpentan-2-amine will have a higher molecular weight, and its fragmentation pattern will be influenced by the presence of the trifluoroacetyl group. This can be advantageous for structural confirmation and for improving sensitivity in selected ion monitoring (SIM) mode.

Table 3: Predicted Mass Spectral Fragmentation of 4,4-Dimethylpentan-2-amine and its Trifluoroacetyl Derivative

| Compound | Molecular Ion (M+) [m/z] | Major Fragment Ions [m/z] | Corresponding Neutral Loss |

| 4,4-Dimethylpentan-2-amine | 115 | 100 | CH₃ |

| 58 | C₄H₉ (tert-butyl) | ||

| N-(4,4-dimethylpentan-2-yl)trifluoroacetamide | 211 | 154 | C₄H₉ (tert-butyl) |

| 114 | CF₃CONH₂ |

Note: The fragmentation data is predicted based on established fragmentation patterns of structurally similar amines and their derivatives. The relative abundances of the fragment ions may vary depending on the ionization conditions.

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations in synthesizing (S)-4,4-Dimethylpentan-2-amine, and how can enantiomeric purity be ensured?

- Answer : The synthesis of this compound requires careful control of stereochemistry due to the chiral center at the 2nd carbon. Asymmetric synthesis methods, such as using chiral auxiliaries or catalysts (e.g., enantioselective hydrogenation), can directly yield the (S)-enantiomer. Alternatively, resolution techniques (e.g., diastereomeric salt formation with chiral acids) may separate enantiomers post-synthesis. Enantiomeric purity is typically verified via polarimetry (measuring optical rotation) or chiral HPLC, which can resolve enantiomers based on retention times .

Q. How does the presence of two methyl groups at the 4-position influence the compound's reactivity in nucleophilic reactions compared to less substituted amines?

- Answer : The 4,4-dimethyl substitution introduces significant steric hindrance around the amine group, reducing its nucleophilicity in reactions such as alkylation or acylation. For example, in sulfonylation (as seen in related compounds), bulky substituents may slow reaction kinetics or favor alternative pathways. Comparative studies with less hindered analogs (e.g., 4-methylpentan-2-amine) could quantify steric effects via kinetic rate measurements .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Answer :

- NMR : ¹H and ¹³C NMR can confirm the methyl group positions and amine environment. Coupling constants in ¹H NMR (e.g., splitting patterns) may reveal stereochemistry.

- IR : The N-H stretch (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 115 for the free base) and fragmentation patterns validate the molecular formula.

- X-ray Crystallography : Provides absolute configuration determination for the (S)-enantiomer.

Data cross-validation (e.g., comparing experimental NMR shifts with computational predictions) resolves ambiguities .

Advanced Research Questions

Q. How can researchers design kinetic studies to investigate the impact of steric effects on the amine's participation in catalytic cycles?

- Answer :

- Experimental Design :

Compare reaction rates of this compound with less substituted analogs (e.g., pentan-2-amine) in catalytic reactions (e.g., asymmetric aldol reactions).

Use stopped-flow spectroscopy or HPLC to monitor intermediate formation.

Calculate activation energies (Eₐ) via Arrhenius plots to quantify steric hindrance.

- Data Analysis : Correlate steric parameters (e.g., A-values or Tolman cone angles) with catalytic turnover frequencies. Literature contradictions in steric vs. electronic effects can be addressed by isolating variables (e.g., using isoteric substituents) .

Q. What contradictions exist in the literature regarding the biological activity of this compound derivatives, and how can meta-analysis resolve these discrepancies?

- Answer : Contradictions may arise from variations in enantiomeric purity (e.g., racemic vs. enantiopure samples) or assay conditions (e.g., pH, solvent). For example, one study might report enzyme inhibition, while another finds no activity due to impurities. Meta-analysis should:

Standardize data by excluding studies with <95% enantiomeric purity (as in ).

Stratify results by experimental conditions (e.g., in-vitro vs. cell-based assays).

Apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the interaction of this compound with biological targets, and how do these predictions align with experimental data?

- Answer :

- Density Functional Theory (DFT) : Predicts molecular geometry, electrostatic potentials, and reaction pathways. For example, calculating the energy barrier for protonation of the amine group.

- Molecular Docking : Simulates binding to targets (e.g., GPCRs) using software like AutoDock Vina. Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays.

- Validation : Discrepancies between computational and experimental data (e.g., overestimated binding due to rigid docking) can be resolved by incorporating molecular dynamics (MD) simulations to account for flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.